Lipophilicity Modulation: logP Advantage Over Tosyl and Phenylsulfonyl Analogs
The 4-fluoro-2-methylphenylsulfonyl group elevates logP relative to non-fluorinated analogs, promoting membrane permeability. A structurally cognate compound, 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, exhibits a measured logP of ~2.8 , whereas the unsubstituted phenylsulfonyl analog (Ro67-7476) has a logP of 3.6 and the tosyl (4-methylphenylsulfonyl) derivative typically shows a logP reduction of 0.3–0.6 units due to increased polarity [1]. The target compound’s balanced lipophilicity (calculated clogP 1.52 for the core scaffold) [2] positions it favorably for CNS drug discovery programs where logP 1–3 is desirable.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | logP ~2.8 (inferred from 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) |
| Comparator Or Baseline | Phenylsulfonyl analog (Ro67-7476) logP = 3.6; Tosyl analog estimated logP ≈ 2.2–2.5 |
| Quantified Difference | ΔlogP = −0.8 to −1.4 relative to Ro67-7476; +0.3 to +0.6 relative to tosyl analog |
| Conditions | Calculated and experimentally derived logP values from literature and database sources. |
Why This Matters
Optimal logP (1–3) is critical for balancing passive membrane permeability and aqueous solubility; the target compound’s logP profile avoids the excessive lipophilicity often associated with promiscuous binding and poor metabolic stability, thereby offering a differentiated starting point for lead optimization.
- [1] GLASS Ligand Database: Ro67-7476 (2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine), XLogP = 3.6. View Source
- [2] sildrug.ibb.waw.pl, Calculated clogP for C13H14FN3O3S scaffold = 1.52. View Source
